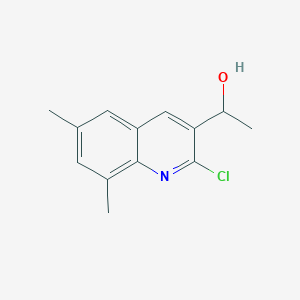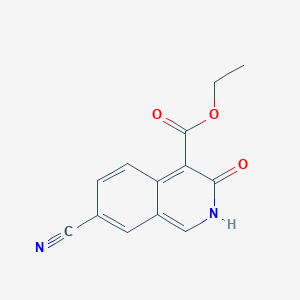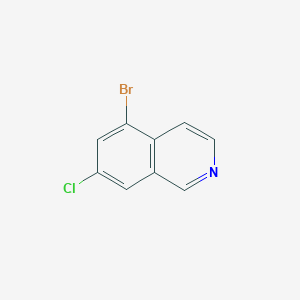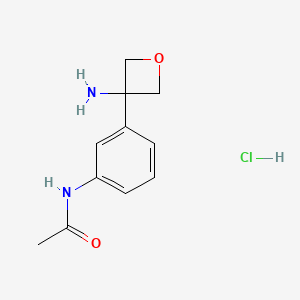
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family. It is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a formyl group at the 3rd position, and a ketone group at the 4th position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel condensation reaction, where a benzopyran derivative is reacted with a formylating agent in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carboxylic acid.
Reduction: 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antiproliferative effects are likely mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and mitochondrial dysfunction .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylchromone: Similar structure but lacks the chlorine atoms.
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure with chlorine atoms at different positions.
6-Bromo-3-formylchromone: Similar structure with a bromine atom instead of chlorine.
Uniqueness
6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .
Propiedades
Número CAS |
64481-11-4 |
|---|---|
Fórmula molecular |
C10H4Cl2O3 |
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
6,7-dichloro-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-4H |
Clave InChI |
OBLBAQQFHGLLIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)

![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)


![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)

![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)

